[4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate
Overview
Description
[4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate typically involves the reaction of 4-aminophenyl propanoate with 2-acetamidobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance the reaction rate and scalability .
Chemical Reactions Analysis
Types of Reactions
[4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new drugs .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and analgesic agent, and ongoing research aims to explore its efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of [4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process include the inhibition of inflammatory mediators and modulation of pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenylcarbamates: These compounds share a similar carbamate structure but differ in their substituents, leading to variations in their chemical and biological properties.
Acetophenone Derivatives: These compounds have a similar aromatic structure but differ in their functional groups, resulting in different reactivity and applications.
Uniqueness
What sets [4-[(2-Acetamidophenyl)carbamoyl]phenyl] propanoate apart from similar compounds is its unique combination of an acetamido group and a carbamate ester. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it particularly useful in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-[(2-acetamidophenyl)carbamoyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-17(22)24-14-10-8-13(9-11-14)18(23)20-16-7-5-4-6-15(16)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUUFNSEAQPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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